molecular formula C23H18BrN3O2 B2469712 N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 959515-24-3

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No. B2469712
M. Wt: 448.32
InChI Key: WPJJXYFTASWLJP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H18BrN3O2 and its molecular weight is 448.32. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves the condensation of 4-bromobenzoyl chloride with 2-aminobenzophenone to form 4-bromo-N-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)benzamide. This intermediate is then reacted with acetic anhydride to form the final product.

Starting Materials
4-bromobenzoyl chloride, 2-aminobenzophenone, acetic anhydride

Reaction
Step 1: 4-bromobenzoyl chloride is reacted with 2-aminobenzophenone in the presence of a base such as triethylamine to form 4-bromo-N-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)benzamide., Step 2: The intermediate product from step 1 is then reacted with acetic anhydride in the presence of a base such as pyridine to form N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide.

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c24-17-10-12-18(13-11-17)25-22(28)15-27-21-9-5-4-8-19(21)26-20(14-23(27)29)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJJXYFTASWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Citations

For This Compound
2
Citations
D Ballo, NH Ahabchane, H Zouihri… - … Section E: Structure …, 2010 - scripts.iucr.org
The seven-membered ring in the title compound, C19H18N2O3, adopts a boat conformation with the two phenylene C atoms representing the stern and the methylene C atom the prow. The dihedral angle between the best plane through the seven-membered ring (rms deviation= 0.343 Å) and the phenyl substituent is 31.9 (1)°. The dihedral angle between this best plane and the best plane through the ethoxycarbonylmethyl substituent (rms deviation= 0.058 Å) is 72.2 (1)°.
Number of citations: 2 scripts.iucr.org
A Essaghouani, M Boulhaoua, M El Hafi, M Benchidmi… - IUCrData, 2017 - scripts.iucr.org
The asymmetric unit of the title compound, C17H14N2O3, consists of two independent molecules having distinctly different conformations. The components of the asymmetric unit are connected by an O—H⋯ N hydrogen bond, with additional O—H⋯ N hydrogen bonds connecting this assemblage into chains running parallel to the b axis. Intermolecular C—H⋯ π (ring) interactions are also present.
Number of citations: 1 scripts.iucr.org

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